molecular formula C31H34N2O6S B11630151 ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{2-(4-tert-butylphenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11630151
M. Wt: 562.7 g/mol
InChI Key: GACDHINRJWCMOV-WJTDDFOZSA-N
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Description

Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure. It is characterized by multiple functional groups, including ester, thiazole, and pyrrole moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a diketone reacts with an amine.

    Thiazole ring synthesis: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(4-methylphenyl)-3-(4-ethoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O6S/c1-8-38-22-15-12-20(16-17(22)3)25(34)23-24(19-10-13-21(14-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+

InChI Key

GACDHINRJWCMOV-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

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